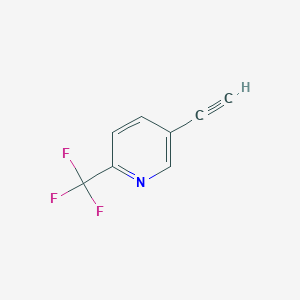

5-Ethynyl-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethynyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCVSVJEAZBSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726198 | |

| Record name | 5-Ethynyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-24-4 | |

| Record name | 5-Ethynyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethynyl-2-(trifluoromethyl)pyridine CAS number 1196155-24-4 properties

CAS Number: 1196155-24-4

Introduction

5-Ethynyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical synthesis. The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl-substituted pyridine ring imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate, offering insights for its effective utilization in research and development. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore and agro-pharmacophore, known to enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3][4][5][6] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 1196155-24-4 | [11][12][13][14] |

| Molecular Formula | C₈H₄F₃N | [11][12][13][14] |

| Molecular Weight | 171.12 g/mol | [11][12][13][14] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF, Ethyl Acetate) | General chemical knowledge |

| SMILES | C#Cc1ccc(nc1)C(F)(F)F | [14] |

| InChI | 1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H | [14] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic and acetylenic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-alkyne | 3.0 - 3.5 | s | - |

| H-3 | 7.7 - 7.9 | d | ~8.0 |

| H-4 | 7.9 - 8.1 | dd | ~8.0, ~2.0 |

| H-6 | 8.6 - 8.8 | d | ~2.0 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the pyridine ring, the trifluoromethyl group, and the alkyne.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-alkyne (CH) | 80 - 85 | s | - |

| C-alkyne (C) | 85 - 90 | s | - |

| C-2 | 145 - 150 | q | ³JCF ≈ 35 |

| C-3 | 120 - 125 | s | - |

| C-4 | 138 - 142 | s | - |

| C-5 | 120 - 125 | s | - |

| C-6 | 150 - 155 | s | - |

| CF₃ | 120 - 125 | q | ¹JCF ≈ 275 |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[22][23]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -65 to -70 | s |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C≡C stretch | 2150 - 2100 | Medium to weak |

| C-F stretch | 1350 - 1150 | Strong |

| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium |

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[7][24][25][26] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the starting materials would be a 5-halo-2-(trifluoromethyl)pyridine and a suitable protected or terminal alkyne source.

A plausible synthetic route is outlined below:

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification of Intermediate: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.

-

Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (1.5 eq).

-

Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. After completion of the deprotection (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Reactivity and Applications

The dual functionality of this compound makes it a highly versatile building block in organic synthesis.

Reactivity of the Ethynyl Group

The terminal alkyne is amenable to a wide range of chemical transformations:

-

Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[9][10][27][28] This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and bioconjugation.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of more complex molecular architectures.[7][8][25][26]

-

Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydrohalogenation, and other addition reactions.

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, which can improve cell membrane permeability.[3][29][30] The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding. The introduction of the ethynyl group provides a vector for the attachment of various pharmacophores through stable triazole linkages, making this compound a valuable tool for fragment-based drug discovery and lead optimization.

Applications in Agrochemicals

Trifluoromethylpyridines are integral components of many modern herbicides, fungicides, and insecticides.[2][4][5] The unique properties imparted by the trifluoromethyl group often lead to increased potency and selectivity. The ethynyl functionality of this compound allows for its incorporation into larger, more complex molecules, enabling the development of new agrochemicals with novel modes of action.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related compounds, it should be considered harmful if swallowed or inhaled and may cause skin and eye irritation.[31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive alkyne and a bioisosterically important trifluoromethylpyridine core makes it a powerful tool for the development of novel pharmaceuticals and agrochemicals. The synthetic accessibility via the Sonogashira coupling and the diverse reactivity of the ethynyl group, particularly in click chemistry, ensure its continued importance in modern chemical research.

References

- Supporting Information for a scientific article. (n.d.).

- BLD Pharm. (n.d.). 1196155-24-4|this compound.

- Supporting Information for a scientific article by The Royal Society of Chemistry. (n.d.).

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.

- A media article on trifluoromethylpyridines in agrochemicals and pharmaceuticals. (2025, December 29).

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- A scientific article on trifluoromethoxylation of pyridines and pyrimidines. (2017, March 31).

- A document on Fluorine NMR. (n.d.).

- Frontier Specialty Chemicals. (n.d.). This compound.

- A document on 19F Chemical Shifts and Coupling Constants from the NMR Facility, UCSB Chem and Biochem. (n.d.).

- A document on 19F NMR Reference Standards. (n.d.).

- BenchChem. (2025). Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.

- A media article on the power of trifluoromethylpyridines in modern pharmaceutical synthesis. (n.d.).

- A media article on the role of trifluoromethylpyridine derivatives in pharmaceutical innov

- Matrix Scientific. (n.d.). 5-Ethynyl-2-(4-(trifluoromethyl)phenoxy)pyridine.

- Tsukamoto, M., & Nakamura, T. (2023, November 8).

- A PDF document on the synthesis and application of trifluoromethylpyridines. (2025, August 6).

- BLD Pharm. (n.d.). 379670-42-5|2-Ethynyl-5-(trifluoromethyl)pyridine.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Supporting Information for a scientific article on Suzuki–Miyaura and Sonogashira reactions. (n.d.).

- A scientific article on 13C NMR studies of fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.

- A document on 19Flourine NMR. (n.d.).

- Fisher Scientific. (n.d.). eMolecules ChemScene / this compound / 100mg /.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- A scientific article on the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry. (2025, July 18).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.

- A scientific article on the synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.

- A scientific article on palladium(II) bis(arylazoformamide) precatalysts in the Sonogashira reaction. (2025, July 5).

- A diagram from a scientific article on a model click-reaction and catalysts structures.

- A scientific article on 5-ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (2013, March 1).

- Vector Labs. (n.d.). 5-Ethynyl Uridine (5-EU).

- A scientific article on recent trends in click chemistry as a promising technology for virus-rel

- A scientific article on the efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling. (2016, July 6).

- A database entry for 5-Fluoro-2-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine. (n.d.).

- A document on Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.

- Sobekbio Biosciences. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 1196155-24-4.

- A scientific article from The Journal of Organic Chemistry Ahead of Print.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. 1196155-24-4|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | [frontierspecialtychemicals.com]

- 13. eMolecules ChemScene / this compound / 100mg / | Fisher Scientific [fishersci.com]

- 14. This compound | 1196155-24-4 [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 21. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]

- 22. 19F [nmr.chem.ucsb.edu]

- 23. colorado.edu [colorado.edu]

- 24. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Ethynyl-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. This compound has emerged as a compound of significant interest, embodying a powerful combination of desirable chemical features. Its structure marries the unique electronic properties of a trifluoromethyl group with the versatile reactivity of a terminal alkyne, all built upon a biologically relevant pyridine scaffold.

The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a highly sought-after feature in drug design.[1][2] Concurrently, the ethynyl (alkyne) functional group serves as a versatile handle for a host of reliable and high-yielding chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering researchers and drug development professionals a comprehensive technical resource.

Physicochemical Properties

The inherent properties of this compound are dictated by the interplay of its three core components: the aromatic pyridine ring, the electron-withdrawing trifluoromethyl group, and the reactive ethynyl group. These properties are crucial for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1196155-24-4 | [6][7] |

| Molecular Formula | C₈H₄F₃N | [5][6] |

| Molecular Weight | 171.12 g/mol | [6][8] |

| Monoisotopic Mass | 171.02959 Da | [5] |

| XLogP3-AA (Lipophilicity) | 2.0 | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis: The Sonogashira Cross-Coupling Approach

The most direct and widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][9] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][10] The typical precursor for this synthesis is a halogenated 2-(trifluoromethyl)pyridine, such as 5-bromo- or 5-iodo-2-(trifluoromethyl)pyridine.

The reaction proceeds via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[3]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2-(trifluoromethyl)pyridine and trimethylsilylacetylene, followed by desilylation.

Step 1: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) co-catalyst, CuI (0.02-0.05 eq).

-

Dissolve the solids in an anhydrous solvent like tetrahydrofuran (THF) or 1,4-dioxane.

-

Add an amine base, typically diisopropylamine (DIPA) or triethylamine (TEA) (2.0-3.0 eq). The base is critical as it deprotonates the alkyne (in the case of a terminal alkyne) and neutralizes the H-X acid formed.[10]

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with a solvent like diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product (5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine) by flash column chromatography on silica gel.

Step 2: Desilylation

-

Dissolve the purified silyl-protected intermediate in a solvent mixture, typically methanol (MeOH) or THF.

-

Add a mild base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) (1.5-3.0 eq).

-

Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product, this compound, by flash column chromatography if necessary to yield a pure solid or oil.

Chemical Reactivity and Key Transformations

The utility of this compound as a building block stems from the predictable and efficient reactivity of its terminal alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of this compound is its participation in "click chemistry." The CuAAC reaction with an organic azide provides a rapid and quantitative route to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is exceptionally reliable, proceeds under mild conditions (often in aqueous media), and tolerates a wide range of functional groups, making it ideal for applications in medicinal chemistry and bioconjugation.[4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. PubChemLite - this compound (C8H4F3N) [pubchemlite.lcsb.uni.lu]

- 6. 1196155-24-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. eMolecules ChemScene / this compound / 100mg / | Fisher Scientific [fishersci.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

5-Ethynyl-2-(trifluoromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists in the fields of medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental properties, provide detailed protocols for its synthesis and subsequent reactions, and explore the rationale behind its growing importance in drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is a specialty chemical building block valued for its unique combination of a reactive alkyne handle and an electron-deficient, metabolically robust pyridine core. The trifluoromethyl (-CF3) group imparts critical properties, such as increased lipophilicity and resistance to oxidative metabolism, which are highly desirable in drug candidates.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N | [3] |

| Molecular Weight | 171.12 g/mol | [3] |

| CAS Number | 1196155-24-4 | [3] |

| Appearance | Typically a solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Strategic Synthesis: The Sonogashira Coupling

The most logical and widely adopted method for synthesizing terminal alkynes on aromatic rings is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] For this compound, the synthesis starts from its halogenated precursor, most commonly 5-Bromo-2-(trifluoromethyl)pyridine.

The choice of a trimethylsilyl (TMS)-protected alkyne, such as trimethylsilylacetylene, is a strategic one. It prevents the self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions and higher yields. The TMS group is then easily removed in a subsequent step, often in the same pot, to yield the desired terminal alkyne.[5][6]

Logical Workflow for Synthesis

Caption: Synthetic pathway from bromo-precursor to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Sonogashira coupling methodologies.[4][5] The precursor, 5-Bromo-2-(trifluoromethyl)pyridine, is a known compound with well-characterized spectroscopic data.[7]

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry, two-necked flask under an inert atmosphere (Argon), add 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Base Addition: Add anhydrous THF and anhydrous TEA (2.5 eq). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in a 1:1 mixture of THF and Methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

-

Final Purification: Once deprotection is complete (monitored by TLC), neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this molecule lies in the reactivity of its terminal alkyne, making it a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[8] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the pyridine core and another molecule bearing an azide group.

The resulting triazole ring is not merely a linker; it is a valuable pharmacophore that is isosteric to an amide bond but is more stable and capable of forming hydrogen bonds. This makes the CuAAC reaction with this compound an exceptionally powerful tool for linking the beneficial trifluoromethylpyridine scaffold to other fragments in the construction of novel bioactive molecules.[8][9]

Experimental Protocol: CuAAC "Click" Reaction

This protocol describes a general procedure for coupling this compound with a generic azide-containing molecule (R-N₃).

Materials:

-

This compound

-

Azide compound (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O or DMSO/H₂O)

Procedure:

-

Solution Preparation: In a vial, dissolve this compound (1.0 eq) and the azide compound (R-N₃, 1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

-

Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within this time and can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

Caption: Workflow for a typical CuAAC "click" reaction.

Spectroscopic Characterization (Predicted)

Authenticating the structure of this compound is critical. Based on the known spectral data of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine[7], we can confidently predict the key signals in its NMR spectra.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Rationale |

| ¹H NMR | ~8.9 (s, 1H) | H at position 6. Expected to be a singlet or narrow doublet. Shifted downfield due to proximity to nitrogen and deshielding by the alkyne. |

| ~8.1 (d, 1H) | H at position 4. Doublet due to coupling with H3. | |

| ~7.7 (d, 1H) | H at position 3. Doublet due to coupling with H4. | |

| ~3.5 (s, 1H) | Acetylenic proton (-C≡C-H). A sharp singlet, characteristic of a terminal alkyne. | |

| ¹³C NMR | ~151 (q) | C2 carbon attached to -CF₃. Shows quartet splitting due to coupling with fluorine (¹JCF). |

| ~121 (q) | -CF₃ carbon. A strong quartet with a large coupling constant (¹JCF ≈ 275 Hz). | |

| ~140, ~149 | Aromatic CH carbons (C4, C6). | |

| ~121 | Aromatic CH carbon (C3). | |

| ~125 | Quaternary aromatic carbon (C5). | |

| ~82, ~80 | Alkyne carbons (-C≡CH). | |

| ¹⁹F NMR | ~ -68 (s) | A single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group. Very similar to the bromo-precursor.[7] |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

The Royal Society of Chemistry. Supporting Information for: [Specific Paper Title - if available]. [Link]

-

Frontier Specialty Chemicals. This compound. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Kumon, T., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. [Journal Name, if available]. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

-

Lasányi, D., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(11), 6037-6044. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

-

Wu, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936306. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

ResearchGate. Bioactive molecules of 5-trifluoromethyl substituted pyrimidine derivatives. (2024). [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1196155-24-4|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecules with enhanced properties. The trifluoromethylpyridine scaffold is a privileged structure, with the trifluoromethyl group often conferring improved metabolic stability, binding affinity, and bioavailability.[1][2][3] The further introduction of a reactive ethynyl group creates a versatile building block, 5-Ethynyl-2-(trifluoromethyl)pyridine (CAS No. 1196155-24-4), which is primed for use in click chemistry, further cross-coupling reactions, and the construction of complex molecular architectures.[4] This trifluoromethyl-substituted alkynylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5][6]

This guide provides a comprehensive, in-depth exploration of a reliable and widely adopted synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, the critical parameters for success, and the practical considerations for execution in a research and development setting.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule, this compound, points toward a disconnection at the C(sp)-C(sp²) bond between the pyridine ring and the alkyne. This strategy immediately suggests the Sonogashira cross-coupling reaction as the key transformation.[7][8] This powerful palladium- and copper-catalyzed reaction efficiently forges a bond between a terminal alkyne and an aryl halide.

To prevent self-coupling of the alkyne and to ensure controlled mono-alkynylation, a silyl-protected acetylene is employed. This necessitates a two-stage approach:

-

Sonogashira Coupling: The coupling of a 5-halo-2-(trifluoromethyl)pyridine precursor with a silyl-protected acetylene, such as (trimethylsilyl)acetylene (TMSA).

-

Deprotection: The subsequent removal of the silyl protecting group to unveil the terminal alkyne.

This strategy offers high functional group tolerance, generally good yields, and operational simplicity, making it the preferred method for laboratory and scale-up synthesis.

Caption: Retrosynthetic analysis for this compound.

Part I: Synthesis of the Key Precursor: 5-Bromo-2-(trifluoromethyl)pyridine

The success of the Sonogashira coupling hinges on the availability of a suitable halo-pyridine precursor. 5-Bromo-2-(trifluoromethyl)pyridine is an ideal starting material due to the high reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. While commercially available, its synthesis from more fundamental precursors is an important capability. One common route involves the Sandmeyer reaction of the corresponding aminopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine

This protocol outlines a representative Sandmeyer reaction to produce the bromo-precursor.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Amino-2-(trifluoromethyl)pyridine | 162.11 | 10.0 g | 0.0617 |

| 48% Hydrobromic acid (HBr) | 80.91 | 40 mL | - |

| Sodium nitrite (NaNO₂) | 69.00 | 4.7 g | 0.0681 |

| Copper(I) bromide (CuBr) | 143.45 | 9.7 g | 0.0676 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Diazotization: To a 250 mL round-bottom flask, add 5-amino-2-(trifluoromethyl)pyridine (10.0 g) and 48% aqueous HBr (40 mL). Cool the resulting slurry to 0 °C in an ice-water bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (4.7 g) in 10 mL of water dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is observed. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (9.7 g) in 48% HBr (20 mL) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with dichloromethane (3 x 70 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize excess acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-(trifluoromethyl)pyridine as a clear oil.

Part II: Sonogashira Coupling to form the Silyl-Protected Intermediate

The Sonogashira reaction is a cornerstone of C-C bond formation. The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-(trifluoromethyl)pyridine | 226.00 | 5.00 g | 0.0221 |

| (Trimethylsilyl)acetylene | 98.22 | 3.26 g (4.7 mL) | 0.0332 |

| PdCl₂(PPh₃)₂ | 701.90 | 310 mg | 0.00044 |

| Copper(I) iodide (CuI) | 190.45 | 84 mg | 0.00044 |

| Triethylamine (TEA) | 101.19 | 50 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL oven-dried, three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-2-(trifluoromethyl)pyridine (5.00 g), bis(triphenylphosphine)palladium(II) dichloride (310 mg), and copper(I) iodide (84 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) via syringe. The triethylamine acts as both the base and a co-solvent.

-

Add (trimethylsilyl)acetylene (4.7 mL) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and copper salts. Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude silyl-protected product.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 98:2) to yield 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine as a solid or oil.

Part III: Deprotection to Yield this compound

The final step is the cleavage of the robust carbon-silicon bond. This is most commonly achieved under mild conditions using a fluoride source or a simple base.[9] Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of fluoride for silicon.[10] Alternatively, base-catalyzed methanolysis with potassium carbonate is a cost-effective and efficient method.[10]

Experimental Protocol: Desilylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-((TMS)ethynyl)-2-(CF₃)pyridine | 243.28 | 4.50 g | 0.0185 |

| Potassium carbonate (K₂CO₃) | 138.21 | 0.51 g | 0.0037 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: Dissolve the silyl-protected alkyne (4.50 g) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Add potassium carbonate (0.51 g) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully converted to the more polar product.

-

Work-up: Remove the methanol under reduced pressure. Add water (50 mL) and dichloromethane (50 mL) to the residue.

-

Separate the layers, and extract the aqueous layer with additional dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity after work-up. If necessary, it can be purified by a short plug of silica gel (eluting with hexane/ethyl acetate) or by recrystallization to afford this compound as a white to off-white solid.[11]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 (s, 1H, H-6), ~7.9 (d, 1H, H-4), ~7.6 (d, 1H, H-3), ~3.2 (s, 1H, C≡CH) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~151.2 (C-6), ~147.0 (q, C-2), ~140.1 (C-4), ~127.0 (C-3), ~122.0 (q, CF₃), ~119.5 (C-5), ~82.5 (C≡CH), ~80.0 (C≡CH) ppm. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-68.0 (s, 3F) ppm. |

| Mass Spec (EI) | m/z 171.03 (M⁺).[4] |

| Appearance | White to off-white solid. |

Safety Considerations

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Copper iodide is a mild irritant. Triethylamine is flammable and corrosive. Anhydrous solvents can be pyrophoric.

-

Reactions: The Sonogashira coupling should be performed under an inert atmosphere to prevent catalyst deactivation. The Sandmeyer reaction involves the formation of an unstable diazonium salt and should be performed at low temperatures with careful monitoring.

-

General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. Available from: [Link]

-

View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]

- CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents.

-

Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. Available from: [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]

-

The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. Available from: [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]

-

The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Available from: [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES - European Patent Office - EP 2646416 - Googleapis.com. Available from: [Link]

-

Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. Available from: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available from: [Link]

-

Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol... - ResearchGate. Available from: [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available from: [Link]

-

trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC - NIH. Available from: [Link]

-

Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed. Available from: [Link]

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.

-

n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Available from: [Link]

-

PDOS spectrum of 5-Methoxy-2-(trifluoromethyl) pyridine. - ResearchGate. Available from: [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015) | Ying Chen | 42 Citations - SciSpace. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1196155-24-4|this compound|BLD Pharm [bldpharm.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 11. This compound | [frontierspecialtychemicals.com]

A Spectroscopic Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine: An Essential Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifluoromethyl and ethynyl functionalities provide a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the ethynyl group serves as a reactive handle for various coupling reactions, such as the Sonogashira coupling and click chemistry. This guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is C₈H₄F₃N, with a molecular weight of 171.12 g/mol .[1] The molecule consists of a pyridine ring substituted with a trifluoromethyl group at the 2-position and an ethynyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196155-24-4 | [1] |

| Molecular Formula | C₈H₄F₃N | [1] |

| Molecular Weight | 171.12 g/mol | [1] |

| Predicted XlogP | 2.0 | [2] |

| SMILES | C#CC1=CN=C(C=C1)C(F)(F)F | [2] |

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound. This section details the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The trifluoromethyl group will influence the chemical shifts of the adjacent protons on the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts.

Due to the unavailability of experimentally derived public data, predicted NMR data is often used for initial characterization. Researchers should compare their experimental data with predicted values and data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3300 | ≡C-H | Terminal Alkyne C-H Stretch |

| ~2100 | C≡C | Alkyne C≡C Stretch |

| 1600-1450 | C=C, C=N | Pyridine Ring Stretching |

| 1350-1100 | C-F | Trifluoromethyl C-F Stretch |

The presence of a sharp band around 3300 cm⁻¹ is a clear indication of the terminal alkyne, while the strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the ethynyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. PubChem provides a predicted monoisotopic mass of 171.02959 Da.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and equipment used.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a suitable solvent if it is a solid.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Visualization of Key Structural and Analytical Concepts

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a typical workflow for its characterization.

Caption: A typical workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is indispensable for its unequivocal identification and quality control. This guide provides the foundational knowledge of the expected spectral features and standard protocols for their acquisition. As a versatile building block, a thorough understanding of its spectroscopic properties is paramount for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. This compound. [Link]

Sources

The 5-Ethynyl-2-(trifluoromethyl)pyridine Scaffold: A Privileged Motif for Modulating Biological Systems

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Within this domain, the trifluoromethylpyridine motif is particularly noteworthy for its prevalence in a wide array of approved pharmaceuticals and agrochemicals.[3] This guide delves into the specific chemical space of 5-ethynyl-2-(trifluoromethyl)pyridine derivatives. We will explore the synthetic rationale for their creation, survey their known and potential biological activities, provide detailed experimental protocols for their evaluation, and offer insights into their mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Rationale: Chemical Properties and Synthetic Accessibility

The this compound core is a composite of two highly influential functional groups, each contributing distinct and synergistic properties to the molecule.

-

The 2-(Trifluoromethyl)pyridine Moiety : The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electronic properties of the pyridine ring. This modification can enhance binding to target proteins through unique electrostatic interactions, increase membrane permeability due to heightened lipophilicity, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the parent molecule.[1][2]

-

The 5-Ethynyl Moiety : The ethynyl (alkyne) group is a versatile functional handle. It is relatively small, linear, and minimally disruptive sterically. Crucially, it serves as an exceptional anchor point for a variety of coupling reactions, most notably the Sonogashira, "click," and Cadiot-Chodkiewicz couplings, allowing for the rapid generation of diverse chemical libraries. Furthermore, the terminal alkyne can act as a hydrogen bond acceptor or participate in covalent bond formation with specific amino acid residues (e.g., cysteine) in a target protein's active site, a strategy used in targeted covalent inhibitors.

Generalized Synthetic Strategy

The construction of these derivatives typically follows a multi-step sequence, beginning with the synthesis of a halogenated trifluoromethylpyridine intermediate. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction to install the ethynyl group.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Causality Behind Experimental Choices: The use of vapor-phase halogenation is a robust industrial method for producing key trifluoromethylpyridine intermediates.[3] The Sonogashira coupling is the reaction of choice for introducing the ethynyl group due to its high efficiency, functional group tolerance, and mild reaction conditions, which are critical for preserving the integrity of complex molecules during late-stage functionalization.

Landscape of Biological Activity

Derivatives built upon the trifluoromethylpyridine and related pyrimidine scaffolds have demonstrated a remarkable breadth of biological activities. The addition of the ethynyl group provides a vector for optimizing these activities and exploring new therapeutic applications.

Anticancer Activity

A significant body of research points to the potent anticancer effects of this structural class, primarily through the inhibition of key signaling kinases.[4]

-

Kinase Inhibition : Many pyridine and pyrimidine derivatives function as ATP-competitive kinase inhibitors.[4][5] The 5-trifluoromethylpyrimidine scaffold, for instance, has been successfully employed to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[6] Other kinases potently inhibited by related structures include FLT3, CHK1, and Proline-rich tyrosine kinase 2 (PYK2), which are implicated in various hematological malignancies and solid tumors.[7][8]

-

Cytotoxicity : Beyond specific kinase targets, these compounds exhibit broad cytotoxic and antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (DU145), and melanoma (A375, C32).[1][6][9][10]

Table 1: Representative Anticancer Activity of Trifluoromethyl-Substituted Heterocycles

| Compound Class | Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 5-Trifluoromethylpyrimidine | EGFR Kinase | Kinase Inhibition | 0.091 | [6] |

| 5-Trifluoromethylpyrimidine | A549 (Lung Cancer) | Cytotoxicity (MTT) | 0.35 | [6] |

| 5-Trifluoromethylpyrimidine | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 3.24 | [6] |

| Thiazolo[4,5-d]pyrimidine | DU145 (Prostate Cancer) | Cytotoxicity (MTT) | Highly Sensitive | [1] |

| 5-Trifluoromethyl-2-aminopyrimidine | MV4-11 (Leukemia) | Antiproliferation | <0.004 |[7] |

Antimicrobial and Antiviral Activity

The unique electronic nature of the scaffold also lends itself to the development of antimicrobial agents.

-

Anti-Chlamydial Agents : Sulfonylpyridine derivatives containing the 5-(trifluoromethyl)pyridin-2-yl moiety have been identified as potent and bactericidal agents against Chlamydia trachomatis, the leading cause of bacterial STIs.[11] These compounds were shown to be effective both in vitro and in a 3D infection model, acting synergistically with existing antibiotics like azithromycin.[11]

-

Antiviral Potential : Related trifluoromethyl-pyrimidine nucleoside analogues have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[12] This suggests that the core scaffold can be adapted to interfere with viral replication machinery.

Potential in Neurodegenerative Disorders

While direct studies on this compound for neurodegenerative diseases are nascent, related structures provide a strong rationale for investigation.

-

Blood-Brain Barrier Permeability : The incorporation of fluorine is a well-established strategy for improving a drug's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting agents.[13]

-

Nerve Growth Factor (NGF) Activity : 5-alkynylpyrimidine derivatives have been shown to possess NGF-like activity or to enhance the effects of NGF.[14] This is highly relevant for treating conditions like Alzheimer's disease and peripheral neuropathy, where neurotrophic support is compromised.[14]

-

Targeting CNS Enzymes : Heterocyclic compounds, including pyridines, are known to interact with a variety of CNS targets, such as catechol-O-methyltransferase (COMT) and various carbonic anhydrases, which play roles in the pathophysiology of Alzheimer's and Parkinson's diseases.[15]

Experimental Workflows for Screening and Validation

A hierarchical screening approach is essential for efficiently identifying and validating the biological activity of novel derivatives. The process begins with broad, high-throughput assays and progresses to more specific, target-oriented, and physiologically relevant models.

Caption: A hierarchical workflow for evaluating novel chemical entities.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a foundational colorimetric assay to determine a compound's general antiproliferative effect on cancer cells. It measures the metabolic activity of viable cells.

Trustworthiness: This protocol is a self-validating system. It includes a vehicle control (e.g., 0.1% DMSO) to establish baseline cell viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay is performing correctly and the cells are responsive.

-

Cell Seeding : Plate human cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

-

Compound Treatment : Prepare serial dilutions of the this compound derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells and positive control wells. Incubate for another 48-72 hours.[16]

-

MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[16]

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: Target-Specific Kinase Inhibition Assay (ADP-Glo™ Format)

Once a compound shows cytotoxic activity, it is crucial to determine if it acts on its intended molecular target. This protocol describes a luminescent assay to measure the inhibition of a specific kinase, such as EGFR.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to nearly any kinase. It quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. This is more direct and less prone to interference than measuring the phosphorylation of a substrate.

-

Kinase Reaction Setup : In a 384-well plate, prepare a reaction mixture containing the purified kinase enzyme (e.g., EGFR), the test compound at various concentrations, and a suitable peptide substrate in a kinase reaction buffer.[16]

-

Inhibitor Pre-incubation : Add the this compound derivatives to the wells and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

-

Reaction Initiation : Initiate the kinase reaction by adding ATP to each well. The final volume is typically 5-10 µL. Allow the reaction to proceed for 60 minutes at room temperature.[16]

-

First Detection Step : Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Second Detection Step : Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.[16]

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is key to rational drug design. For kinase inhibitors, the pyridine core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

Caption: Structure-Activity Relationship (SAR) model for the scaffold in a kinase active site.

-

Core Scaffold : The pyridine nitrogen is critical for hinge-binding. The trifluoromethyl group typically occupies a hydrophobic pocket, and its replacement often leads to a loss of activity.[5]

-

Ethynyl Vector : The ethynyl group projects out towards the solvent-exposed region of the ATP pocket. This is an ideal position for modification. Attaching different chemical groups (R-groups) via the alkyne can be used to:

-

Increase Potency : By accessing additional hydrophobic pockets or forming new hydrogen bonds.

-

Tune Selectivity : By designing R-groups that interact with unique residues present in the target kinase but not in closely related off-target kinases.[17]

-

Improve Physicochemical Properties : By adding polar groups to enhance solubility or modulating properties to improve oral bioavailability.[7]

-

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent activity across multiple therapeutic areas, including oncology, infectious diseases, and potentially neurodegeneration. The synthetic tractability afforded by the ethynyl group allows for extensive and rapid exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging this scaffold to design next-generation covalent inhibitors, highly selective kinase probes, and novel CNS-penetrant therapeutics. The continued exploration of this chemical motif promises to yield valuable tools for chemical biology and new candidates for clinical development.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

-

Title: In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents Source: NIH URL: [Link]

-

Title: Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues Source: PubMed URL: [Link]

-

Title: In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy Source: PubMed URL: [Link]

-

Title: Antitumor activity of the novel pyridine derivative Source: Research Results in Pharmacology URL: [Link]

-

Title: RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies Source: MDPI URL: [Link]

-

Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PMC - PubMed Central URL: [Link]

-

Title: Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles Source: PMC - NIH URL: [Link]

-

Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: PMC - NIH URL: [Link]

-

Title: Anticancer Functions of Pyridine Heterocycles Source: OUCI URL: [Link]

-

Title: Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases Source: Future Medicinal Chemistry URL: [Link]

-

Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: MDPI URL: [Link]

-

Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: PMC - NIH URL: [Link]

-

Title: Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans Source: PubMed URL: [Link]

-

Title: The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. Source: ResearchGate URL: [Link]

-

Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]

-

Title: Novel series of compounds for neurodegenerative disorders disclosed in patent literature Source: BioWorld Science URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]

-

Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives Source: PubMed URL: [Link]

-

Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: PMC - NIH URL: [Link]

-

Title: Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation Source: PubMed URL: [Link]

-

Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: MedCrave URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: OUCI URL: [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]